molecular formula C17H15ClN4O2S2 B2948279 (E)-2-(3-allyl-4-oxo-2-(thiazol-2-ylimino)thiazolidin-5-yl)-N-(4-chlorophenyl)acetamide CAS No. 514201-50-4

(E)-2-(3-allyl-4-oxo-2-(thiazol-2-ylimino)thiazolidin-5-yl)-N-(4-chlorophenyl)acetamide

Cat. No.: B2948279
CAS No.: 514201-50-4
M. Wt: 406.9
InChI Key: BHENOCSFEXRMKP-HEHNFIMWSA-N
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Description

(E)-2-(3-allyl-4-oxo-2-(thiazol-2-ylimino)thiazolidin-5-yl)-N-(4-chlorophenyl)acetamide is a thiazolidinone derivative characterized by a 4-oxo-thiazolidin-5-yl core substituted with an allyl group at position 3, a thiazol-2-ylimino moiety at position 2, and an N-(4-chlorophenyl)acetamide side chain. Its synthesis involves multi-step reactions, including cyclocondensation and nucleophilic substitution, to introduce the distinct substituents that modulate its physicochemical and biological properties .

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[(2E)-4-oxo-3-prop-2-enyl-2-(1,3-thiazol-2-ylimino)-1,3-thiazolidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O2S2/c1-2-8-22-15(24)13(26-17(22)21-16-19-7-9-25-16)10-14(23)20-12-5-3-11(18)4-6-12/h2-7,9,13H,1,8,10H2,(H,20,23)/b21-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHENOCSFEXRMKP-HEHNFIMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C(SC1=NC2=NC=CS2)CC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN\1C(=O)C(S/C1=N/C2=NC=CS2)CC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-2-(3-allyl-4-oxo-2-(thiazol-2-ylimino)thiazolidin-5-yl)-N-(4-chlorophenyl)acetamide is a thiazolidinone derivative that has garnered attention due to its potential biological activities, particularly in the fields of anticonvulsant , antimicrobial , and antioxidant properties. This article delves into the synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications of this compound.

Synthesis

The synthesis of thiazolidinone derivatives typically involves the reaction of thiazole compounds with acetamides. The specific synthetic route for this compound includes:

  • Formation of Thiazolidinone Ring : Utilizing thiazole and chloroacetamide precursors.
  • Modification with Allyl Group : Introduction of the allyl moiety at the 3-position to enhance biological activity.

Anticonvulsant Activity

Recent studies have demonstrated that thiazolidinone derivatives exhibit significant anticonvulsant activity. For instance, compounds similar to our target have shown effectiveness in both PTZ (Pentylenetetrazole) and MES (Maximal Electroshock) models, suggesting a mechanism that enhances GABAergic activity while inhibiting sodium channels .

CompoundModelActivity
IbPTZSignificant
IIdMESSignificant

Antimicrobial Activity

The antimicrobial efficacy of thiazolidinones has been widely reported. The compound's structure suggests potential against various bacterial and fungal strains. Specifically, derivatives have shown promising results against pathogens such as Staphylococcus aureus and Escherichia coli .

MicroorganismActivity
Staphylococcus aureusEffective
Escherichia coliEffective
Candida albicansModerate

Antioxidant Activity

Thiazolidinone derivatives also exhibit antioxidant properties, which can be attributed to their ability to scavenge free radicals and inhibit lipid peroxidation. The antioxidant capacity was evaluated using the TBARS assay, showcasing significant activity in various derivatives .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinone compounds is heavily influenced by their structural components. Modifications at specific positions can enhance or diminish their pharmacological effects:

  • Substituents on the Thiazole Ring : Altering the substituents can significantly impact the potency against specific targets.
  • Allyl Group Introduction : The presence of an allyl group has been correlated with increased anticonvulsant activity.

Case Studies

  • Anticonvulsant Efficacy : In a study evaluating various thiazolidinone derivatives, one compound demonstrated an IC50 value of 0.45 µM against seizure activity in animal models, indicating strong potential for further development .
  • Antimicrobial Evaluation : A derivative structurally similar to our target showed inhibition against multiple strains with IC50 values ranging from 0.31 µM to 0.53 µM, highlighting its broad-spectrum antimicrobial potential .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (E)-2-(3-allyl-4-oxo-2-(thiazol-2-ylimino)thiazolidin-5-yl)-N-(4-chlorophenyl)acetamide can be contextualized by comparing it to analogous thiazolidinone derivatives synthesized and characterized in prior studies (Table 1). Key differences in substituents, synthetic yields, melting points, and electronic profiles highlight the impact of structural modifications on compound behavior.

Table 1: Structural and Physicochemical Comparison of Thiazolidinone Derivatives

Compound ID & Structure Yield (%) Melting Point (°C) Key Substituents
Target: This compound N/A N/A 3-allyl, 2-(thiazol-2-ylimino), N-(4-chlorophenyl)acetamide
Compound 9 : 2-{[5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]amino}-N-(4-methoxyphenyl)-2-thioxoacetamide 90 186–187 5-(4-chlorobenzylidene), N-(4-methoxyphenyl), dual thioxo groups
Compound 10 : 2-{[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]amino}-N-phenyl-2-thioxoacetamide 83 206–207 5-(indole-methylene), N-phenyl
Compound 13 : N-(4-chlorophenyl)-2-{5-[(5-nitro-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}amino-2-thioxoacetamide 58 159–160 5-(5-nitro-2-furylmethylene), N-(4-chlorophenyl), dual thioxo groups

Key Observations :

Structural Variations: The target compound features a thiazol-2-ylimino group at position 2, distinguishing it from the thioxo groups in Compounds 9, 10, and 13. The allyl group at position 3 introduces steric bulk and aliphatic flexibility compared to the aromatic or heteroaromatic substituents (e.g., 4-chlorobenzylidene in Compound 9 or indole-methylene in Compound 10). This may influence solubility and intermolecular interactions in crystalline or biological environments.

This suggests that the allyl and thiazol-2-ylimino groups in the target compound may require optimized reaction conditions to balance steric and electronic effects.

Thermal Stability: Melting points for thiazolidinones range widely (147–207°C), influenced by substituent polarity and crystallinity.

Electronic and Bioactive Implications: The thiazol-2-ylimino moiety in the target compound could enhance π-stacking or metal coordination compared to the thioxo analogs, which primarily engage in hydrogen bonding. Such differences may modulate bioactivity, though specific data are unavailable in the provided evidence.

Analytical and Computational Tools

The characterization of these compounds relies on techniques such as ¹H-NMR, MS (), and crystallographic software (e.g., SHELX , ORTEP-3 ).

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (E)-2-(3-allyl-4-oxo-2-(thiazol-2-ylimino)thiazolidin-5-yl)-N-(4-chlorophenyl)acetamide, and what reagents/conditions are critical for its formation?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of thiosemicarbazide derivatives with chloroacetic acid and allyl-substituted aldehydes. Key reagents include sodium acetate as a base and acetic acid/DMF as solvents under reflux (2–4 hours). For example, 3-allyl substituents are introduced using allyl halides or allyloxy precursors . Reaction temperature (80–100°C) and stoichiometric ratios (e.g., 1:1 thiosemicarbazide to chloroacetic acid) significantly impact yield and purity. Post-synthesis, recrystallization from ethanol-DMF mixtures is recommended .

Q. How is X-ray crystallography employed to resolve the crystal structure of this compound, and what software tools are essential for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction data are processed using SHELX (e.g., SHELXL for refinement), which optimizes bond lengths, angles, and thermal parameters. Hydrogen bonding and π-π stacking interactions are analyzed via ORTEP-3 for visualization . For challenging datasets (e.g., twinned crystals), SIR97 integrates direct methods and least-squares refinement to resolve phase ambiguities .

Q. What spectroscopic techniques are routinely used to characterize this compound, and how are key functional groups identified?

  • Methodological Answer :

  • ¹H/¹³C NMR : The thiazolidinone ring protons (δ 3.8–4.2 ppm) and allyl group protons (δ 5.2–5.8 ppm) are diagnostic. The 4-chlorophenyl acetamide moiety shows aromatic signals at δ 7.2–7.6 ppm .
  • FT-IR : Stretching vibrations for C=O (1680–1720 cm⁻¹) and C=N (1600–1640 cm⁻¹) confirm the thiazolidinone core .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., m/z 383.4 for C₁₈H₁₇ClN₄O₂S) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield while minimizing byproducts?

  • Methodological Answer : Systematic variation of solvents (e.g., DMF vs. acetic acid), catalysts (e.g., triethylamine for acylation steps), and temperature profiles is critical. For instance, reports yields of 87–95% for analogous compounds by adjusting allyl group stoichiometry and using NaBH₄ as a selective reducing agent . Kinetic studies (e.g., in situ IR monitoring) can identify intermediate formation rates to optimize stepwise additions .

Q. How are crystallographic data contradictions (e.g., thermal motion vs. disorder) resolved during structure refinement?

  • Methodological Answer : In SHELXL, TWIN/BASF commands model twinning, while ISOR/SUMP restraints mitigate excessive thermal motion in flexible groups (e.g., allyl chains). For disordered solvent molecules, SQUEEZE (via PLATON) removes electron density artifacts . Comparative analysis with DFT-optimized geometries (e.g., Gaussian09) validates bond-length discrepancies >0.02 Å .

Q. How do researchers address inconsistencies in spectroscopic data across studies (e.g., NMR shifts, IR absorptions)?

  • Methodological Answer :

  • NMR : Deuterated solvent effects (e.g., DMSO-d₆ vs. CDCl₃) can shift aromatic proton signals by ±0.3 ppm. Internal standards (e.g., TMS) ensure reproducibility .
  • IR : Baseline correction and KBr pellet homogeneity must be verified. Overlapping C=O and C=N peaks are deconvoluted via Gaussian fitting .
  • Cross-Validation : Compare data with structurally analogous compounds (e.g., 4-chlorophenyl vs. 4-methoxyphenyl derivatives) to isolate substituent effects .

Q. What strategies are employed to design mechanism-based biological assays for evaluating anticancer potential?

  • Methodological Answer :

  • Target Identification : Molecular docking (e.g., AutoDock Vina) predicts interactions with kinases or tubulin, leveraging the thiazole ring’s electron-rich π-system .
  • In Vitro Assays : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) quantify IC₅₀ values. Flow cytometry assesses apoptosis via Annexin V/PI staining .
  • SAR Studies : Modifying the allyl or 4-chlorophenyl groups (e.g., ’s 4d–4f derivatives) correlates structural changes with activity trends .

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